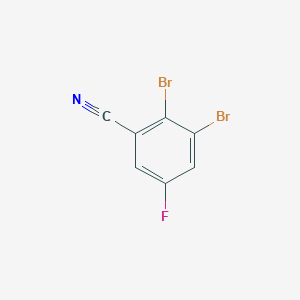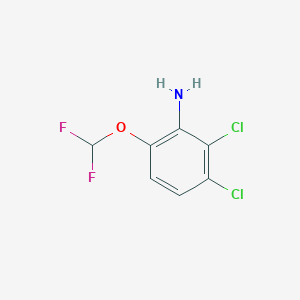![molecular formula C8H18ClNS B1447490 Chlorhydrate de 3-[(éthylsulfanyl)méthyl]pipéridine CAS No. 1864073-29-9](/img/structure/B1447490.png)
Chlorhydrate de 3-[(éthylsulfanyl)méthyl]pipéridine
Vue d'ensemble
Description
“3-[(Ethylsulfanyl)methyl]piperidine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives can be synthesized through various methods. For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Synthèse de dérivés de pipéridine biologiquement actifs
Chlorhydrate de 3-[(éthylsulfanyl)méthyl]pipéridine : est un précurseur précieux dans la synthèse d'une large gamme de dérivés de pipéridine. Ces dérivés sont essentiels au développement de produits pharmaceutiques, avec plus de vingt classes de médicaments contenant des structures de pipéridine . La polyvalence du composé permet la création de pipéridines substituées, de spiropipéridines, de pipéridines condensées et de pipéridinones par le biais de réactions intra- et intermoléculaires .
Applications pharmacologiques
Les dérivés de pipéridine, y compris ceux dérivés du This compound, jouent un rôle important en pharmacologie. Ils sont utilisés dans les agents anticancéreux, la thérapie de la maladie d'Alzheimer, les antibiotiques, les analgésiques, les antipsychotiques et les antioxydants . La flexibilité structurelle du composé facilite la synthèse de diverses molécules pharmacologiquement actives.
Traitement du cancer
Dans la recherche sur le cancer, les dérivés de pipéridine sont étudiés pour leur potentiel d'inhibiteurs de récepteurs pro-tumorigeniques et d'initiateurs de l'apoptose . Le groupe éthylsulfanyl dans le This compound pourrait être crucial dans la conception de composés ciblant des voies spécifiques dans les cellules cancéreuses.
Maladies infectieuses et parasitaires
Les dérivés du composé ont montré un potentiel prometteur comme biocides contre les maladies infectieuses et parasitaires. Leur activité contre un large éventail de pathogènes en fait des candidats pour le développement de nouveaux antibiotiques et antiparasitaires .
Maladie d'Alzheimer
Les dérivés de pipéridine sont explorés pour leurs propriétés anticholinergiques, qui peuvent être bénéfiques dans le traitement de la maladie d'Alzheimer. La modification structurelle du This compound pourrait conduire à la découverte de nouveaux agents thérapeutiques .
Douleur neuropathique
Les propriétés analgésiques des dérivés de pipéridine les rendent adaptés au traitement de la douleur neuropathique. La recherche sur les dérivés du composé pourrait donner lieu à de nouveaux médicaments contre la douleur .
Propriétés antivirales et anti-inflammatoires
Certains dérivés de pipéridine présentent des propriétés antivirales et anti-inflammatoires. L'exploration du This compound dans ce contexte pourrait contribuer au développement de traitements contre les infections virales et les affections inflammatoires .
Propriétés antitumorales
Les dérivés du composé sont également étudiés pour leurs propriétés antitumorales. Leur capacité à interférer avec la croissance et la prolifération tumorale en fait des candidats potentiels pour les médicaments anticancéreux .
Safety and Hazards
Orientations Futures
Piperidine and its derivatives are a significant area of research in the field of drug discovery . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives, in general, have diverse pharmacological applications .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Analyse Biochimique
Biochemical Properties
3-[(Ethylsulfanyl)methyl]piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in reactions involving sulfur-containing groups, which can lead to the formation of disulfide bonds. These interactions are crucial for the stability and function of many proteins. Additionally, 3-[(Ethylsulfanyl)methyl]piperidine hydrochloride can act as a substrate for certain enzymes, facilitating biochemical transformations that are essential for cellular processes .
Cellular Effects
3-[(Ethylsulfanyl)methyl]piperidine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
The molecular mechanism of action of 3-[(Ethylsulfanyl)methyl]piperidine hydrochloride involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to changes in the conformation of the enzyme, affecting its catalytic efficiency. Additionally, 3-[(Ethylsulfanyl)methyl]piperidine hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(Ethylsulfanyl)methyl]piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-[(Ethylsulfanyl)methyl]piperidine hydrochloride remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-[(Ethylsulfanyl)methyl]piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level is required to elicit a significant biological response .
Metabolic Pathways
3-[(Ethylsulfanyl)methyl]piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic transformations can affect the levels of key metabolites within the cell, influencing overall metabolic flux. The compound’s involvement in sulfur-containing pathways is particularly noteworthy, as it can impact the synthesis and degradation of sulfur-containing biomolecules .
Transport and Distribution
The transport and distribution of 3-[(Ethylsulfanyl)methyl]piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as it may be preferentially localized to areas where it can exert its biochemical effects .
Subcellular Localization
3-[(Ethylsulfanyl)methyl]piperidine hydrochloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes .
Propriétés
IUPAC Name |
3-(ethylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS.ClH/c1-2-10-7-8-4-3-5-9-6-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUVTMZJCXEQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




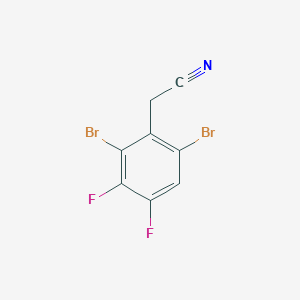


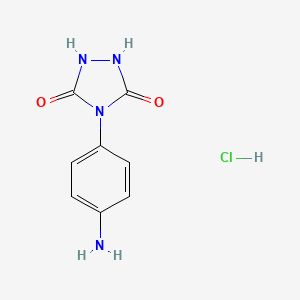
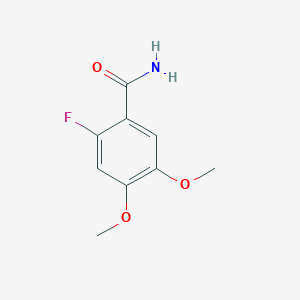
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1447422.png)


![2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447425.png)
